N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” is a synthetic organic compound that features a bifuran moiety and a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Attachment of the phenyl group: This step may involve the use of a Grignard reagent or other organometallic compounds to introduce the phenyl group.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dione derivatives.
Reduction: The phenylacetamide group can be reduced to form corresponding amines.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of “N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bifuran and phenylacetamide moieties could play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methylphenyl)acetamide
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-ethylphenyl)acetamide
Uniqueness
“N-([2,2’-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide” is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14(2)25-17-8-5-15(6-9-17)12-20(22)21-13-16-7-10-19(24-16)18-4-3-11-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZOXLLOFSKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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